molecular formula C14H20ClNO4S2 B11566852 3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione

3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione

Cat. No.: B11566852
M. Wt: 365.9 g/mol
InChI Key: ZEDVTFWQYJXCBF-UHFFFAOYSA-N
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Description

The compound “3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione” is a sulfonamide derivative featuring a thiolane-1,1-dione (tetrahydrothiophene-1,1-dioxide) backbone. Its structure includes a butyl group attached to a sulfonamide nitrogen, which is further substituted with a 4-chlorophenyl ring.

Properties

Molecular Formula

C14H20ClNO4S2

Molecular Weight

365.9 g/mol

IUPAC Name

N-butyl-4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide

InChI

InChI=1S/C14H20ClNO4S2/c1-2-3-9-16(13-8-10-21(17,18)11-13)22(19,20)14-6-4-12(15)5-7-14/h4-7,13H,2-3,8-11H2,1H3

InChI Key

ZEDVTFWQYJXCBF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione typically involves the reaction of butylamine with 4-chlorobenzenesulfonyl chloride to form the intermediate butyl[(4-chlorophenyl)sulfonyl]amine. This intermediate is then reacted with thiolane-1,1-dione under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function. The thiolane ring may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on 3-[(4-methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione (CAS: 303992-20-3), a structurally related compound. Below is a comparative analysis based on structural and physicochemical differences:

Structural Comparison

Feature 3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione 3-[(4-methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione
Core Structure Thiolane-1,1-dione Thiolane-1,1-dione
Substituent on Nitrogen Butyl[(4-chlorophenyl)sulfonyl] group 4-Methoxyphenyl group
Functional Groups Sulfonamide, chlorophenyl, alkyl chain Methoxy-substituted aniline
Molecular Complexity Higher (due to sulfonyl and butyl groups) Lower (simpler aryl substitution)

Physicochemical Properties

Property This compound 3-[(4-methoxyphenyl)amino]-1lambda6-thiolane-1,1-dione
Molecular Formula Not available C11H15NO3S
Molar Mass Not available 241.31 g/mol
Polarity Likely higher (due to sulfonyl and Cl) Moderate (methoxy group is polar)
Solubility Unknown Unknown (no data in evidence)

Functional Implications

Chlorine substituents are often associated with increased metabolic stability, whereas methoxy groups may participate in hydrogen bonding, altering target binding .

Biological Activity

3-{Butyl[(4-chlorophenyl)sulfonyl]amino}thiolane-1,1-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiolane ring substituted with a butyl group and a sulfonamide moiety. Its molecular formula is C13H16ClN1O2S2C_{13}H_{16}ClN_{1}O_{2}S_{2} with a molecular weight of approximately 323.85 g/mol. The presence of the chlorophenyl group is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anticancer, antiviral, and antibacterial properties. The following sections explore these activities in detail.

Anticancer Activity

Several studies have reported that sulfonamide derivatives exhibit promising anticancer properties. For instance:

  • Cytotoxicity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A review indicated that certain thiadiazole derivatives demonstrated selective antiproliferative activity against breast carcinoma (T47D), colon carcinoma (HT-29), and other malignancies, with IC50 values ranging from 0.17 μM to 3.8 μM .
  • Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis through caspase activation . Molecular docking studies suggest that the sulfonamide group may facilitate interactions with key proteins involved in cancer proliferation.

Antiviral Activity

The antiviral potential of related sulfonamide derivatives has also been explored:

  • Activity Against Tobacco Mosaic Virus (TMV) : Compounds containing similar structural motifs have been synthesized and tested for antiviral activity against TMV. Some derivatives exhibited approximately 50% inhibition, comparable to commercial antiviral agents .

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of various sulfonamide derivatives, one compound demonstrated significant growth inhibition in T47D breast cancer cells with an IC50 value of 0.42 μM. The study utilized MTT assays to assess cell viability and confirmed apoptosis through flow cytometry analysis.

Case Study 2: Antiviral Properties

Another investigation into the antiviral properties of sulfonamide derivatives revealed that specific compounds inhibited TMV effectively. The study utilized bioassay techniques to quantify viral replication rates post-treatment.

Data Tables

Activity Cell Line/Organism IC50 Value (μM) Reference
AnticancerT47D0.42
AnticancerHT-290.25
AntiviralTMV~50% inhibition

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